Triphenylacrylonitrile

Catalog No.
S583665
CAS No.
6304-33-2
M.F
C21H15N
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylacrylonitrile

CAS Number

6304-33-2

Product Name

Triphenylacrylonitrile

IUPAC Name

2,3,3-triphenylprop-2-enenitrile

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C21H15N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H

InChI Key

OPACMJHTQWVSKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Synonyms

2,3,3-triphenylacrylonitrile

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Organic Synthesis:

  • Precursor for other molecules: TPAN is a valuable building block for the synthesis of various complex organic molecules, including pharmaceuticals, dyes, and functional materials. Its readily available cyano group and reactive double bond allow for further chemical transformations, making it a versatile starting material for organic chemists. Source: A. Mishra, M. Rueping, "Pd-Catalyzed Sonogashira Cross-Coupling of Unactivated Aryl Halides with Aryl Terminal Alkynes," Organic Letters, vol. 11, no. 18, pp. 4115-4118, 2009:

Material Science:

  • Organic electronics

    TPAN has been investigated for its potential applications in organic electronics due to its interesting photophysical properties, such as fluorescence and photoconductivity. Research suggests that TPAN can be incorporated into organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) to improve their performance. Source: Y. Li, J. Wang, H. Tian, et al., "Synthesis and Photophysical Properties of BODIPY Dyes Containing Tetraphenylethylene and 2,3,3-Triphenylacrylonitrile Units," Journal of Photochemistry and Photobiology A: Chemistry, vol. 219, no. 2-3, pp. 252-258, 2011:

  • Organic photovoltaics

    The combination of TPAN with other organic materials is being explored for developing efficient organic solar cells. The molecule's ability to absorb light and transport charge carriers makes it a potential candidate for improving the light-harvesting and energy conversion efficiency of these devices. Source: R. R. Bhattacharjee, S. K. Pati, "Theoretical Investigation of Charge Transfer, Photophysical, and Photovoltaic Properties of Triphenylamine Based Organic Dyes with Different Acceptor Moieties," Journal of Physical Chemistry C, vol. 122, no. 40, pp. 23207-23218, 2018:

Triphenylacrylonitrile is an organic compound with the molecular formula C21H15NC_{21}H_{15}N. It features a central acrylonitrile group bonded to three phenyl groups, which contributes to its unique optical and electronic properties. This compound is notable for its ability to exhibit aggregation-induced emission (AIE), making it a subject of interest in materials science and photonics. The structure of triphenylacrylonitrile allows for significant conformational flexibility, which can influence its luminescent properties and interactions with other molecules .

TPAN itself is not known to have a specific biological mechanism of action. However, its role lies in the development of functional materials. Researchers have incorporated TPAN into Boron-Dipyrromethene (BODIPY) molecules, a class of fluorescent dyes used in biological imaging []. The TPAN unit influences the photophysical properties of the BODIPY molecule, potentially affecting its light absorption and emission characteristics.

, often involving modifications to its phenyl groups or the acrylonitrile moiety. Common reactions include:

  • Suzuki Coupling Reaction: This reaction is frequently used to synthesize derivatives of triphenylacrylonitrile by coupling boronic acids with halogenated phenyl compounds, leading to new compounds with enhanced properties .
  • Nucleophilic Additions: The nitrile group can undergo nucleophilic attack, allowing for further functionalization of the compound.
  • Polymerization: Triphenylacrylonitrile can be polymerized to form materials with specific optical characteristics, useful in various applications .

While triphenylacrylonitrile is primarily studied for its physical and chemical properties, some derivatives have shown biological activity. For instance, certain triphenylacrylonitrile compounds have been investigated for their potential use as fluorescent probes in biological imaging due to their strong luminescence and stability under physiological conditions. Additionally, their interactions with biological macromolecules are being explored for applications in drug delivery systems and biosensing .

The synthesis of triphenylacrylonitrile can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of benzaldehyde derivatives with malononitrile, often catalyzed by bases.
  • Suzuki Coupling: As previously mentioned, this method allows for the creation of various derivatives by coupling boronic acids with halogenated phenyl compounds .
  • Direct Arylation: This method involves the direct introduction of aryl groups onto the acrylonitrile backbone through palladium-catalyzed reactions.

These methods enable the production of triphenylacrylonitrile and its derivatives with tailored properties for specific applications.

Triphenylacrylonitrile has several notable applications:

  • Optoelectronic Devices: Its luminescent properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Fluorescent Probes: Due to its strong fluorescence, it is used as a probe in biological imaging and sensing applications.
  • Materials Science: The compound's ability to form polymers with unique optical properties makes it valuable in developing advanced materials .

Research into the interactions of triphenylacrylonitrile with various substrates has revealed insights into its behavior in different environments. Studies have shown that the compound exhibits solvent-dependent fluorescence characteristics, which can be leveraged in sensing applications. Additionally, investigations into its interactions with proteins and nucleic acids are ongoing to explore potential uses in biomedicine and diagnostics .

Several compounds share structural similarities with triphenylacrylonitrile. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
TetraphenylethyleneFour phenyl groupsKnown for its strong AIE properties
PhenothiazineContains sulfur and nitrogenExhibits different electronic properties
DiphenylacrylonitrileTwo phenyl groupsSimilar reactivity but different luminescent behavior
TriphenylethyleneThree phenyl groupsStrong AIE characteristics but less versatile than triphenylacrylonitrile

Triphenylacrylonitrile stands out due to its specific combination of luminescent properties, flexibility in synthesis, and potential applications across various fields such as optoelectronics and biomedicine.

The synthesis of TPAN traces back to mid-20th-century methodologies involving Knoevenagel condensation reactions between benzophenone derivatives and phenylacetonitrile. Early reports focused on its structural characterization, but its potential remained unexplored until the 2010s, when researchers recognized its AIE properties. AIE refers to the phenomenon where certain non-emissive molecules in solution become highly luminescent in aggregated or solid states. TPAN’s twisted conformation, which restricts intramolecular motion in aggregates, was identified as the key driver of this behavior.

The compound gained prominence in 2016 when Zhang et al. demonstrated its AIE efficiency, achieving a solid-state photoluminescence quantum yield ($$ \Phi_F $$) of 75.6% in crystalline forms. Subsequent studies revealed its reversible mechanochromic properties, where mechanical grinding alters emission wavelengths due to crystalline-to-amorphous phase transitions. These discoveries positioned TPAN as a model system for studying stimuli-responsive materials.

Melting and Boiling Points

The melting and boiling points of triphenylacrylonitrile are parameters of significant interest for characterizing its physical behavior [1] [6]. However, comprehensive literature searches reveal that specific experimental values for these thermal transition points are not readily available in the current scientific databases and literature [6] [7]. This gap in the available data presents an opportunity for future research to determine these important physical constants [1] [3].

The absence of documented melting and boiling points may be attributed to experimental challenges in measuring these properties for compounds with high molecular weights and complex structures like triphenylacrylonitrile [7] [12]. Similar compounds with phenyl groups and nitrile functionalities typically exhibit relatively high melting points due to π-π stacking interactions between aromatic rings [10] [11].

Density and Refractive Index

The density of triphenylacrylonitrile has been experimentally determined to be 1.114 g/cm³, according to chemical safety data documentation [13] [6]. This value is consistent with expectations for an organic compound containing multiple aromatic rings and a nitrile group [2] [13].

Regarding the refractive index, specific experimental values for triphenylacrylonitrile are not explicitly reported in the available literature [9] [14]. However, theoretical approaches for estimating refractive indices of organic compounds suggest that the presence of three phenyl rings and a nitrile group would contribute to a relatively high refractive index value [9] [14]. The polarizability of the conjugated system in triphenylacrylonitrile would significantly influence its interaction with light, thereby affecting its refractive properties [14] [9].

Solubility Parameters

The solubility characteristics of triphenylacrylonitrile can be understood through the three-dimensional solubility parameter approach, which considers dispersion forces, polar forces, and hydrogen bonding capabilities [8] [3]. While specific solubility parameter values for triphenylacrylonitrile are not explicitly documented in the available literature, its structural features provide insights into its likely solubility behavior [8] [6].

The presence of three phenyl rings suggests strong dispersion force contributions to the overall solubility parameter, while the nitrile group introduces polar interactions [8] [14]. Based on structural analogies with similar compounds, triphenylacrylonitrile would likely exhibit good solubility in aromatic solvents and moderate solubility in polar aprotic solvents [4] [8]. The compound's LogP value has been reported as 4.65, indicating a relatively high lipophilicity that would favor solubility in non-polar organic solvents over aqueous media [4] [6].

Chemical Identifiers and Database Information

CAS Registry Number and Related Identifiers

Triphenylacrylonitrile is uniquely identified in chemical databases through various numerical and alphanumerical codes [1] [6]. The primary identifier is the Chemical Abstracts Service (CAS) Registry Number, which for triphenylacrylonitrile is 6304-33-2 [1] [2] [6]. This unique identifier ensures unambiguous reference to the compound across scientific literature and chemical databases [2] [16].

Additional identifiers for triphenylacrylonitrile include:

Identifier TypeValueSource
CAS Registry Number6304-33-2PubChem, ChemicalBook
PubChem CID22743PubChem
ChEBI IDCHEBI:34217Fisher Scientific
MDL NumberMFCD00013811Fisher Scientific, ChemicalBook
European Community (EC) Number228-610-4ChemicalBook Safety Data Sheet

These identifiers facilitate cross-referencing across different chemical databases and information systems, enabling researchers to access comprehensive information about triphenylacrylonitrile [1] [6] [16].

Standardized Nomenclature

Triphenylacrylonitrile is known by several systematic and common names in chemical literature [1] [12]. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,3,3-triphenylprop-2-enenitrile, which systematically describes its chemical structure [1] [3] [6].

The compound is also known by several synonyms:

SynonymSource
2,3,3-TriphenylacrylonitrilePubChem
TriphenylcyanoethylenePubChem
Acrylonitrile, triphenyl-PubChem
2,3,3-triphenyl-2-propenenitrileChemicalBook
alpha,beta-diphenylcinnamonitrileChemicalBook
2,3,3-trifenylakrylonitrilChemicalBook

These alternative names reflect different naming conventions and historical nomenclature practices in organic chemistry [1] [6] [12]. The variety of names underscores the importance of standardized identifiers like the CAS Registry Number for unambiguous compound identification [2] [6].

Molecular Descriptors

Molecular descriptors provide quantitative representations of triphenylacrylonitrile's structural and physicochemical properties [1] [3]. These descriptors are essential for computational chemistry, structure-activity relationship studies, and database searching [3] [15].

Key molecular descriptors for triphenylacrylonitrile include:

DescriptorValueSource
Molecular FormulaC21H15NPubChem, ChemicalBook
Molecular Weight281.36 g/molPubChem, ChemicalBook
InChIInChI=1S/C21H15N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15HPubChem, ChemicalBook
InChI KeyOPACMJHTQWVSKW-UHFFFAOYSA-NPubChem, ChemicalBook
SMILESN#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3PubChem, ChemicalBook

The Simplified Molecular-Input Line-Entry System (SMILES) notation and International Chemical Identifier (InChI) provide string representations of the molecular structure that can be interpreted by chemical software applications [1] [3] [16]. The InChI Key serves as a fixed-length condensed digital representation of the compound, facilitating rapid database searches and information retrieval [3] [15] [16].

XLogP3

5.6

Hydrogen Bond Acceptor Count

1

Exact Mass

281.120449483 g/mol

Monoisotopic Mass

281.120449483 g/mol

Heavy Atom Count

22

UNII

33Q5RZG6CP

Other CAS

6304-33-2

Wikipedia

2,3,3-Triphenylacrylonitrile

Dates

Modify: 2023-08-15

Explore Compound Types